

Application Note: Structural Confirmation of Confertin using NMR Spectroscopy

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Compound of Interest

Compound Name: *Confertin*

Cat. No.: *B009149*

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Abstract

This application note provides a detailed protocol for the structural confirmation of **Confertin**, a pseudoguaianolide sesquiterpene lactone, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Due to the complex stereochemistry of natural products like **Confertin**, unambiguous structural elucidation is critical. This document outlines the application of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments to establish the molecular connectivity and relative stereochemistry of **Confertin**. While experimentally determined NMR data for **Confertin** is not readily available in the public domain, this note utilizes representative data from structurally similar pseudoguaianolides to illustrate the principles and expected outcomes of the analyses.

Introduction

Confertin is a naturally occurring sesquiterpene lactone belonging to the pseudoguaianolide class.^[1] It is characterized by a decahydroazuleno[6,5-b]furan-2(3H)-one core structure.^{[1][2]} Compounds of this class are known for their diverse biological activities, making them of significant interest in natural product chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like **Confertin**.^{[3][4]} Through a combination of 1D and 2D NMR experiments, it is possible to determine the carbon skeleton, establish proton-

proton and proton-carbon connectivities, and deduce the relative stereochemistry of the molecule. This application note serves as a practical guide for researchers utilizing NMR spectroscopy to confirm the structure of **Confertin** or related sesquiterpene lactones.

Chemical Structure of Confertin

- Molecular Formula: $C_{15}H_{20}O_3$ [\[2\]](#)
- IUPAC Name: (3aS,4aR,7aR,8R,9aS)-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-b]furan-2,5-dione[\[2\]](#)
- CAS Number: 19908-69-1[\[1\]](#)

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Experimental Protocols

Sample Preparation

- Dissolve approximately 5-10 mg of purified **Confertin** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Methanol- d_4 , or DMSO- d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts of both 1H and ^{13}C spectra.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- 1H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient

relaxation delay (e.g., 2 seconds).

- ^{13}C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.
- DEPT-135: This experiment is crucial for differentiating between CH , CH_2 , and CH_3 groups. CH and CH_3 signals will appear as positive peaks, while CH_2 signals will be negative.
- 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two to three bonds. It is essential for tracing out spin systems within the molecule.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. It is critical for connecting different spin systems and identifying quaternary carbons.
- 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. ROESY is often preferred for medium-sized molecules like **Confertin** as it avoids zero-crossing issues that can affect NOESY.

Data Presentation: Representative NMR Data

The following tables summarize representative ^1H and ^{13}C NMR data for a pseudoguaianolide with a similar core structure to **Confertin**. This data is provided for illustrative purposes to guide the interpretation of experimentally acquired spectra.

Table 1: Representative ^1H NMR Data (400 MHz, CDCl_3)

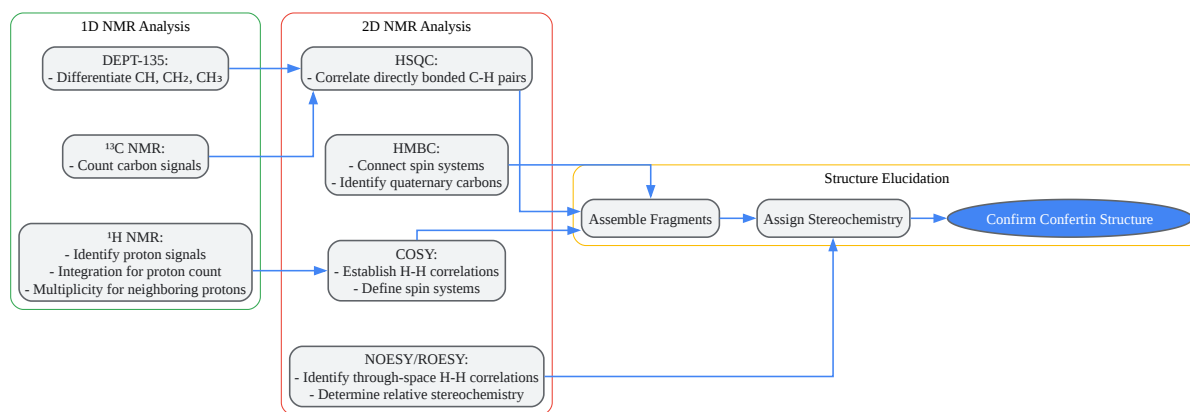
Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	2.50	m	
2 α	2.20	m	
2 β	1.85	m	
3 α	2.60	m	
3 β	2.30	m	
6	4.10	t	9.5
7	3.10	m	
9 α	1.90	m	
9 β	1.60	m	
13a	6.25	d	3.0
13b	5.60	d	2.5
14 (CH ₃)	1.15	s	
15 (CH ₃)	1.25	d	

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Position	DEPT-135	Chemical Shift (δ) ppm
1	CH	50.5
2	CH ₂	35.1
3	CH ₂	40.2
4	C	45.8
5	C=O	210.0
6	CH	82.3
7	CH	48.0
8	C	42.5
9	CH ₂	38.7
10	C	140.1
11	C	138.5
12	C=O	170.2
13	CH ₂	121.5
14	CH ₃	21.0
15	CH ₃	18.5

Structure Confirmation Workflow

The following logical workflow, illustrated with a Graphviz diagram, outlines the process of using the acquired NMR data to confirm the structure of **Confertin**.

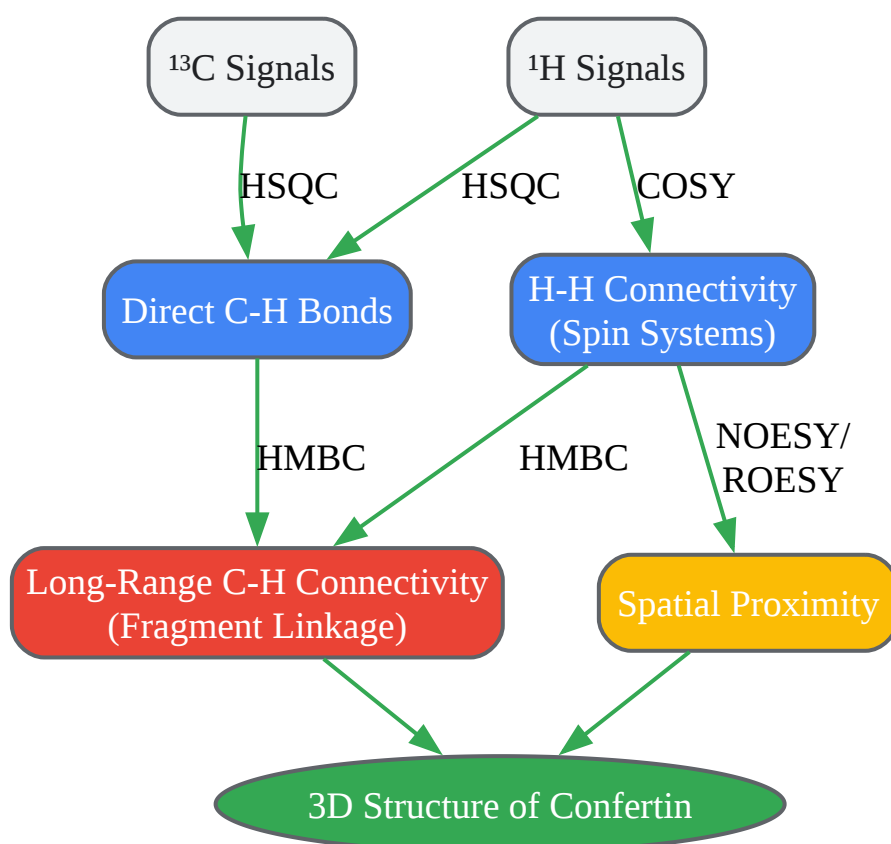


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Caption: Workflow for **Confertin** structure confirmation using NMR.

Interpretation of Key Correlations

The following diagram illustrates the logical relationships between different NMR experiments in piecing together the molecular structure.



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Caption: Logical relationships between NMR experiments for structure elucidation.

Key steps in the analysis:

- Identify Spin Systems with COSY: The COSY spectrum will reveal correlations between coupled protons. For **Confertin**, one would expect to trace the connectivity from H-1 through H-2 and H-3, and separately the spin system involving H-6, H-7, and the protons on the five-membered ring.
- Assign Direct C-H Pairs with HSQC: The HSQC spectrum will allow for the direct assignment of each protonated carbon by correlating the proton and carbon chemical shifts.
- Connect Fragments with HMBC: The HMBC spectrum is crucial for piecing together the entire carbon skeleton. Key expected correlations for **Confertin** would include:
 - The methyl protons (H-14) to the quaternary carbon C-4 and neighboring carbons.

- The methyl protons (H-15) to C-7, C-8, and C-11.
- The exocyclic methylene protons (H-13) to the lactone carbonyl (C-12) and C-7 and C-11.
- Protons adjacent to the ketone at C-5 (H-6 and protons on the five-membered ring) to the carbonyl carbon C-5.
- Determine Relative Stereochemistry with NOESY/ROESY: The spatial proximity of protons will be revealed by NOESY or ROESY cross-peaks. Important correlations to look for to confirm the stereochemistry of **Confertin** include:
 - NOEs between the alpha-oriented protons.
 - NOEs between the beta-oriented protons.
 - Correlations between the methyl groups (H-14 and H-15) and adjacent protons to establish their relative orientation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of **Confertin**. By systematically applying the experiments outlined in this application note— ^1H , ^{13}C , DEPT-135, COSY, HSQC, HMBC, and NOESY/ROESY—researchers can confidently establish the planar structure and relative stereochemistry of this and other related sesquiterpene lactones. This rigorous structural confirmation is a fundamental prerequisite for any further investigation into the biological activity and potential therapeutic applications of these important natural products.

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